2-(4-Ethoxybenzyl)pyrrolidine
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Overview
Description
2-(4-Ethoxybenzyl)pyrrolidine is a chemical compound with the molecular formula C13H19NO. It features a pyrrolidine ring substituted with a 4-ethoxybenzyl group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxybenzyl)pyrrolidine typically involves the reaction of 4-ethoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often employs catalytic hydrogenation of pyrrole or the reaction of 1,4-butanediol with ammonia in the presence of a cobalt-nickel catalyst. These methods are scalable and provide high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethoxybenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium carbonate, organic solvents like THF or DMF.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Ethoxybenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various pharmacological effects, including enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the benzyl substitution, used widely in organic synthesis and medicinal chemistry.
Pyrrolizidine: Contains an additional fused ring, known for its presence in natural alkaloids with significant biological activities.
Pyrrolidine-2-one: A lactam derivative with applications in pharmaceuticals and as a building block in organic synthesis
Uniqueness: 2-(4-Ethoxybenzyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxybenzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-7-5-11(6-8-13)10-12-4-3-9-14-12/h5-8,12,14H,2-4,9-10H2,1H3 |
InChI Key |
ZVBCRDDHKHKFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2CCCN2 |
Origin of Product |
United States |
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